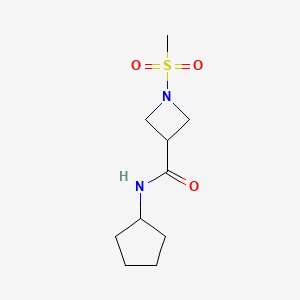

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHPXLVEGQNRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(methanesulfonyl)azetidine with cyclopentylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide has been investigated for its inhibitory effects on protein-protein interactions, particularly in the context of cancer therapy. For instance, structural modifications of azetidine derivatives have shown promising results as inhibitors of the Menin-Mixed Lineage Leukemia (Menin-MLL) interaction, which is crucial in certain types of leukemia. The compound's structural features allow it to bind effectively to target proteins, enhancing its potency as an inhibitor .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical strategies that facilitate the creation of functionalized azetidines. Recent methodologies have focused on the strain-release-driven synthesis of azetidines, which allows for efficient assembly of these compounds with diverse substituents. Such synthetic routes are crucial for developing libraries of compounds that can be screened for biological activity .

Pharmacological Applications

This compound is being explored for its pharmacological properties, particularly as a potential therapeutic agent in treating cancers associated with dysregulated signaling pathways. For example, compounds similar to this compound have been shown to modulate the activity of nuclear receptors involved in neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies have documented the efficacy of azetidine derivatives in preclinical models:

- Menin Inhibition : Research demonstrated that modifications to azetidine structures could significantly enhance their binding affinity to menin, leading to improved cellular activity against leukemia cell lines. For instance, a related compound achieved an IC50 value of 0.3 μM in MV4;11 cell lines, showcasing the importance of structural optimization in drug design .

- Nuclear Receptor Modulation : The potential role of this compound in modulating NURR-1 nuclear receptor activity has been highlighted in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's disease. The expression levels of this receptor are critical for neuronal function and survival .

Comparative Analysis of Related Compounds

| Compound Name | Target Interaction | IC50 Value (μM) | Application Area |

|---|---|---|---|

| This compound | Menin | 0.3 | Oncology |

| Baricitinib | JAK Inhibition | 0.5 | Rheumatology |

| BRD3914 | Antimalarial Activity | 0.4 | Infectious Diseases |

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfonyl-Containing Compounds

5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole ():

This indole derivative shares the methylsulfonyl group attached to an aromatic ring. Studies show it exhibits enhanced potency and selectivity compared to analogs lacking the sulfonyl group, likely due to improved electron-withdrawing effects and hydrogen-bonding capacity. The meta-substitution of the sulfonyl group on the phenyl ring optimizes steric and electronic interactions, a principle that may extend to N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide’s sulfonyl positioning .- N-(4-Amino-3-methoxyphenyl)methanesulfonamide (): This sulfonamide features a methanesulfonamide group on an aromatic amine. Unlike the target compound’s azetidine ring, this structure employs a benzene scaffold. The sulfonamide group enhances solubility and metabolic stability, suggesting that the methylsulfonyl group in the target compound may similarly improve pharmacokinetic profiles .

Azetidine/Piperidine Carboxamides

- N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide (): This piperidine-based carboxamide shares the carboxamide functionality but replaces the azetidine ring with a 6-membered piperidine.

Table 1: Key Properties of Analogous Compounds

Biological Activity

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the methylsulfonyl and carboxamide groups enhances its solubility and biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 245.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate signaling pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases, leading to altered cellular signaling.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound, highlighting its potential in treating various diseases, particularly cancer and inflammatory conditions.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Models:

A study demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer models. The compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death. -

Anti-inflammatory Effects:

In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This indicates its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. -

Kinase Inhibition:

Research indicated that this compound selectively inhibited certain kinases associated with tumor growth, providing a basis for its use as a targeted therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.